molecular formula C10H14N4O B1438860 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-44-8

1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1438860
M. Wt: 206.24 g/mol
InChI Key: BZFQZARONURLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS Number 1105196-44-8, is a solid substance with a molecular weight of 206.25 . Its IUPAC name is 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N4O/c1-6-7-5-11-14(10(2,3)4)8(7)9(15)13-12-6/h5,12H,1H2,2-4H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Hydrogen-Bonded Structures in Chemistry

A study by Castillo et al. (2009) explored the hydrogen-bonded structures of related compounds, such as 7-Benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine. This research is significant for understanding the molecular interactions and structural characteristics of similar compounds, which can be crucial in designing new materials and pharmaceuticals (Castillo, Abonía, Cobo, & Glidewell, 2009).

Application in Dye Synthesis

Deeb et al. (2014) investigated the synthesis of disperse dyes derived from compounds structurally similar to the one . Their work highlights the potential of these compounds in textile applications, especially in imparting various hues and colors to fabrics (Deeb, El-Hossami, & Abdelgawad, 2014).

Novel Synthesis Methods

Research by Rimaz et al. (2017) on the regioselective synthesis of derivatives like 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol showcases innovative methods in chemical synthesis. This kind of research is pivotal for the development of new pharmaceuticals and chemicals (Rimaz, Mousavi, Nikpey, & Khalili, 2017).

Antimicrobial Activity

A study by Akbas and Berber (2005) evaluated the antimicrobial activities of new pyrazolo[3,4-d]pyridazin derivatives. Discovering compounds with potent antimicrobial properties is critical in the fight against resistant strains of bacteria and fungi (Akbas & Berber, 2005).

Molecular Reactivity Studies

Mironovich and Shcherbinin (2014) conducted research on the reactivity of similar compounds under various conditions. Understanding the reactivity of these compounds is essential for their application in synthesis and material science (Mironovich & Shcherbinin, 2014).

properties

IUPAC Name

1-tert-butyl-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6-7-5-11-14(10(2,3)4)8(7)9(15)13-12-6/h5H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFQZARONURLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1C=NN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
Reactant of Route 4
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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